molecular formula C43H51N9O10 B12381554 JH-Xii-03-02

JH-Xii-03-02

Cat. No.: B12381554
M. Wt: 853.9 g/mol
InChI Key: XYGRYBJBOSXMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JH-Xii-03-02 is a potent and selective leucine-rich repeat kinase 2 proteolysis targeting chimera degrader. It is primarily utilized in research related to Parkinson’s Disease. This compound is known for its ability to inhibit leucine-rich repeat kinase 2 kinase activity and disrupt its scaffolding function, making it a valuable tool in the study of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH-Xii-03-02 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized facilities that adhere to stringent quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

JH-Xii-03-02 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

JH-Xii-03-02 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of leucine-rich repeat kinase 2 and its role in various biochemical pathways.

    Biology: Employed in cellular and molecular biology research to investigate the mechanisms of protein degradation and signaling pathways.

    Medicine: Utilized in preclinical studies to explore potential therapeutic approaches for Parkinson’s Disease and other neurodegenerative disorders.

    Industry: Applied in the development of new drugs and therapeutic agents targeting leucine-rich repeat kinase 2 .

Mechanism of Action

JH-Xii-03-02 exerts its effects by promoting the degradation of leucine-rich repeat kinase 2 through the proteolysis targeting chimera mechanism. It binds to leucine-rich repeat kinase 2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of leucine-rich repeat kinase 2. This dual action of inhibiting kinase activity and disrupting scaffolding function makes it a powerful tool in neurodegenerative disease research .

Comparison with Similar Compounds

Similar Compounds

  • PROTAC CDK9 degrader-8
  • Azido-PEG2-VHL
  • PROTAC MEK1 Degrader-1
  • MS159

Uniqueness

JH-Xii-03-02 stands out due to its high potency and selectivity for leucine-rich repeat kinase 2. Unlike other similar compounds, it effectively eliminates both the kinase activity and scaffolding function of leucine-rich repeat kinase 2, making it particularly valuable in the study of Parkinson’s Disease .

Properties

Molecular Formula

C43H51N9O10

Molecular Weight

853.9 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[3-[4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C43H51N9O10/c1-43(10-11-43)62-28-5-6-31-30(25-28)39(49-48-31)33-26-35(46-27-45-33)50-13-15-51(16-14-50)37(54)9-17-58-19-21-60-23-24-61-22-20-59-18-12-44-32-4-2-3-29-38(32)42(57)52(41(29)56)34-7-8-36(53)47-40(34)55/h2-6,25-27,34,44H,7-24H2,1H3,(H,48,49)(H,47,53,55)

InChI Key

XYGRYBJBOSXMHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)OC2=CC3=C(C=C2)NN=C3C4=CC(=NC=N4)N5CCN(CC5)C(=O)CCOCCOCCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.